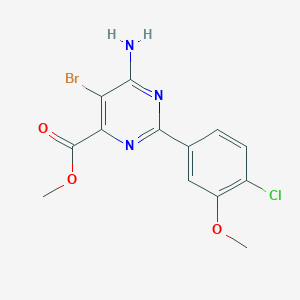![molecular formula C6H4ClN3S B13989475 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-36-5](/img/structure/B13989475.png)
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- typically involves the reaction of aminothiazole with a suitable nitrile compound under specific conditions. One common method involves the use of 3-bromo-2-oxopropanoic acid, which reacts with aminothiazole to form the desired imidazo[2,1-b]thiazole derivative . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used where the intermediate compounds are not isolated, thus streamlining the process .
Chemical Reactions Analysis
Types of Reactions
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b]thiazole-5-carboxylic acid derivatives, while reduction can produce various hydro-imidazo[2,1-b]thiazole compounds .
Scientific Research Applications
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the electron transport chain in mycobacteria, making it a potential anti-tuberculosis agent . The compound targets the QcrB component of the cytochrome bcc-aa3 super complex, disrupting the electron transport chain and leading to bacterial cell death .
Comparison with Similar Compounds
IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- can be compared with other imidazo[2,1-b]thiazole derivatives and similar heterocyclic compounds:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Indole Derivatives: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Imidazo[2,1-b]thiazole-5-carboxamides: Potent anti-tuberculosis agents targeting the same QcrB component.
These comparisons highlight the unique structural features and biological activities of IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO-, making it a valuable compound for further research and development.
Properties
CAS No. |
83253-36-5 |
|---|---|
Molecular Formula |
C6H4ClN3S |
Molecular Weight |
185.64 g/mol |
IUPAC Name |
6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H4ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H2 |
InChI Key |
WGWOAHDFIGRHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)


![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)








